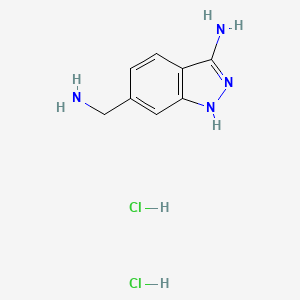
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride
概要
説明
Synthesis Analysis
The synthesis of aminomethylated compounds typically involves aminomethylation reactions. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is described as a six-step process starting from 2-aminoindan, involving Friedel–Crafts acetylations and hydrogenations . Similarly, aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with primary amines and formaldehyde leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives . These methods could potentially be adapted for the synthesis of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride.
Molecular Structure Analysis
The molecular structure of aminomethylated compounds can be complex. For example, the crystal structure of a hydrogenolysis product of a dithiadiazamacrocycle was determined, showing a distorted octahedral environment around the cobalt ion . The structure of a pyrido[1,2-a][1,3,5]triazine derivative was also studied by X-ray analysis . These studies indicate that aminomethylated compounds can form stable crystalline structures with specific geometric arrangements.
Chemical Reactions Analysis
Aminomethylation reactions are versatile and can lead to various products depending on the substrates and conditions used. Observations from the aminomethylation of 7-substituted 6-hydroxyaurones showed the formation of different derivatives based on the type of amine used . This suggests that the chemical reactions involving aminomethyl groups are sensitive to the reactants and can yield diverse outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminomethylated compounds can vary. Dihydrochlorides synthesized from aminomethylation reactions can be stable crystalline substances or hygroscopic, as seen with different hexanedione dihydrochlorides . The properties of these compounds are often confirmed using spectroscopic techniques such as IR and NMR . These findings can be extrapolated to infer that 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride may also exhibit distinct physical and chemical properties that can be characterized by similar methods.
科学的研究の応用
Cancer Research and Risk Assessment
Heterocyclic aromatic amines, such as those studied by Koutros et al. (2009), have been evaluated for their association with cancer risk, particularly in the context of pesticide use and dietary intake. These compounds, formed during the cooking of meat and fish, have been investigated for their carcinogenic potential. For example, exposure to aromatic amine pesticides has been linked to an increased risk of bladder and colon cancer, emphasizing the importance of evaluating such compounds for potential risks to humans (Koutros et al., 2009).
Exposure Assessment
The assessment of human exposure to carcinogenic heterocyclic amines through dietary sources is critical for understanding potential health impacts. Studies have developed methods for quantifying these compounds in human urine, providing tools for biomonitoring and exposure assessment (Stillwell et al., 1999). This research aids in evaluating the extent of human exposure to these amines and their metabolites, contributing to risk assessments and public health recommendations.
Metabolism and Biological Effects
Research has also focused on the metabolism of heterocyclic aromatic amines and their biological effects, including the formation of DNA adducts and the role of specific enzymes in their metabolic pathways. For instance, the study by Boobis et al. (1994) investigated the contribution of CYP1A2 to the metabolism of dietary heterocyclic amines, highlighting the importance of understanding metabolic pathways for assessing the risk of exposure to these compounds (Boobis et al., 1994).
Potential Therapeutic Applications
While the research primarily focuses on the carcinogenic potential and exposure assessment of heterocyclic aromatic amines, the structural and functional characteristics of compounds like "6-(aminomethyl)-1H-indazol-3-amine dihydrochloride" may also have implications for therapeutic applications. Studies on related compounds, such as the dopamine D3 receptor-preferring agonist pramipexole, demonstrate the potential for developing targeted therapies based on the molecular mechanisms of these amines (Piercey et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZYLDSFZHYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)
amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)
![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)
![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)


![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034922.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)